Mebeverine (D6 Hydrochloride)
Description
Contextualization of Mebeverine (B1676125) as a Research Compound
Mebeverine has been a subject of scientific interest since its synthesis and initial registration in 1965. wikipedia.org Primarily known for its use in addressing symptoms associated with irritable bowel syndrome (IBS), its mechanism of action has been a focal point of research. wikipedia.orgpatsnap.com It is understood to exert a direct relaxant effect on gut muscles, distinct from systemic anticholinergic pathways. wikidoc.orgclinicaltrials.gov This specificity makes it a valuable tool in gastroenterological research, allowing for the study of smooth muscle relaxation without the confounding effects of broader autonomic nervous system inhibition. clinicaltrials.gov
Research has explored its efficacy and mode of action, with numerous clinical studies confirming its ability to alleviate abdominal pain. patsnap.comclinicaltrials.gov These investigations provide a foundation for its use as a reference compound in the development of new antispasmodic agents. mdpi.com The study of its metabolites is also an active area of research, contributing to a deeper understanding of its biotransformation. oup.comresearchgate.netnih.gov
Interactive Data Table: Key Research Areas for Mebeverine
| Research Area | Focus of Investigation | Key Findings |
| Mechanism of Action | Direct effect on gastrointestinal smooth muscle | Acts as a musculotropic antispasmodic, relaxing gut muscles without affecting normal motility. wikidoc.orgclinicaltrials.gov |
| Metabolism | Identification and analysis of metabolites | Undergoes extensive first-pass metabolism, primarily through ester hydrolysis. oup.comchemmethod.com |
| Clinical Efficacy | Symptom relief in Irritable Bowel Syndrome (IBS) | Effective in reducing abdominal pain and cramps associated with IBS. patsnap.comclinicaltrials.gov |
| Drug Development | Use as a reference for novel antispasmodics | Serves as a benchmark for developing new compounds with improved properties. mdpi.com |
Significance of Deuterated Analogs (D6 Hydrochloride) in Chemical and Biological Research
The introduction of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into a drug molecule is a technique known as deuteration. wikipedia.org This substitution can significantly impact a compound's metabolic profile due to the kinetic isotope effect, where the heavier deuterium forms a stronger chemical bond with carbon than hydrogen, often leading to a slower rate of metabolism. wikipedia.orgbioscientia.de
Mebeverine (D6 Hydrochloride) is the deuterium-labeled analog of Mebeverine. veeprho.com In research, it is primarily utilized as an internal standard for analytical and pharmacokinetic studies. veeprho.com The use of a deuterated standard like Mebeverine D6 allows for more accurate and precise quantification of the parent drug in biological samples using techniques such as mass spectrometry and liquid chromatography. veeprho.com This is crucial for understanding the absorption, distribution, metabolism, and excretion of Mebeverine.
The benefits of using deuterated compounds in research extend beyond their role as analytical standards. They are instrumental in:
Metabolic Studies: Tracking the metabolic pathways of a drug and identifying its metabolites. nih.gov
Pharmacokinetic Investigations: Providing a more detailed understanding of a drug's half-life and clearance by potentially slowing down metabolic processes. nih.govresearchgate.net
Improving Therapeutic Profiles: In some cases, deuteration can lead to the development of drugs with enhanced pharmacokinetic properties, potentially allowing for lower or less frequent dosing. nih.govresearchgate.net
Interactive Data Table: Applications of Deuterated Compounds in Research
| Application | Description | Example |
| Internal Standard | Improves accuracy in quantifying the non-deuterated compound in biological matrices. | Mebeverine D6 used in mass spectrometry to precisely measure Mebeverine levels. veeprho.com |
| Metabolic Pathway Elucidation | Helps in tracing the biotransformation of a drug within an organism. | Studying the breakdown products of a deuterated drug to understand its metabolic fate. nih.gov |
| Pharmacokinetic Modulation | Alters the rate of metabolism, potentially leading to a longer half-life. | Deutetrabenazine, a deuterated drug, has a longer half-life than its non-deuterated counterpart. wikipedia.orgnih.gov |
Evolution of Research Perspectives on Mebeverine's Mode of Action and Fate
The understanding of Mebeverine's mechanism of action and its metabolic fate has evolved significantly over time. Initially, it was characterized as a direct-acting musculotropic antispasmodic. wikidoc.org Subsequent research has provided a more nuanced view, suggesting a multi-faceted mode of action that may involve the modulation of calcium channels and muscarinic receptors. wikipedia.orgpatsnap.com
Early studies on Mebeverine's metabolism revealed that it is extensively and rapidly metabolized. oup.comresearchgate.net The primary metabolic pathway is the hydrolysis of the ester bond, leading to the formation of veratric acid and mebeverine alcohol. oup.comresearchgate.netnih.gov The parent drug is rarely detectable in blood or urine following administration. oup.com This rapid breakdown has posed challenges for analytical detection and has led to a focus on its metabolites for pharmacokinetic assessments.
More recent research has continued to refine our understanding. For instance, studies have identified further downstream metabolites, including demethylated and hydroxylated derivatives of the initial breakdown products. researchgate.net The instability of Mebeverine in biological fluids like blood and plasma has also been a key finding, highlighting the importance of rapid sample processing in research settings to obtain accurate measurements. oup.comresearchgate.net The development of sophisticated analytical techniques, often employing deuterated standards like Mebeverine D6, has been crucial in advancing the knowledge of its complex metabolic profile.
Interactive Data Table: Evolution of Mebeverine Research Findings
| Time Period | Key Research Focus | Major Findings |
| Early Research (1960s-1980s) | Initial characterization of antispasmodic effects. | Identified as a direct-acting smooth muscle relaxant. wikipedia.orgwikidoc.org |
| Metabolic Studies (1990s) | Elucidation of primary metabolic pathways. | Confirmed rapid and extensive hydrolysis to veratric acid and mebeverine alcohol. oup.comnih.gov |
| Recent Research (2000s-Present) | Deeper understanding of mechanism and complex metabolism. | Identified multiple modes of action and further downstream metabolites; highlighted in-vitro instability. oup.comresearchgate.netresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-bis(trideuteriomethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQWYOULXPJRE-FFPZBHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCCCCN(CC)C(C)CC2=CC=C(C=C2)OC)OC([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacodynamics of Mebeverine
Elucidation of Direct Smooth Muscle Action Mechanisms
Mebeverine's primary therapeutic action is its direct relaxant effect on smooth muscle, particularly in the gastrointestinal tract. mims.commedicines.org.uk This effect is achieved without significantly affecting normal gut motility. medicines.org.ukcals.am The spasmolytic activity of mebeverine (B1676125) is not confined to a single mechanism but is understood to be a result of several integrated actions at the cellular level. nps.org.aumedsafe.govt.nz
Ion Channel Modulation Studies
A significant aspect of mebeverine's pharmacodynamics is its ability to modulate the activity of various ion channels, which are crucial for smooth muscle contraction and cellular excitability. cals.amncats.ioclinicaltrials.gov
Mebeverine's spasmolytic action is significantly attributed to its ability to inhibit the influx of calcium ions into smooth muscle cells. wjgnet.comnih.gov This is a key mechanism as the contraction of smooth muscle is mediated by an increase in intracellular calcium levels. clinicaltrials.gov By blocking calcium channels, mebeverine prevents the accumulation of intracellular calcium, thereby inhibiting the contractile machinery of the muscle cells. nih.govmedchemexpress.commedilam.ac.ir Some research suggests that mebeverine may specifically act as an L-type calcium channel blocker. nih.govnih.gov It is also described as an inhibitor of calcium-depot replenishment, further contributing to the reduction of available intracellular calcium. getzpharma.com
Calcium Ion Channel Inhibition (Inhibiting Calcium Influx)
Membrane Stabilization Properties
Mebeverine is known to possess membrane-stabilizing properties. nps.org.aumedsafe.govt.nznih.govtehrandarou.com This effect is linked to its ability to decrease the permeability of ion channels, which helps to maintain the resting potential of the cell membrane and reduce its excitability. nih.gov This stabilization of excitable membranes is a key component of its direct musculotropic action. nps.org.aumedsafe.govt.nztehrandarou.com
Local Anesthetic Effects at Cellular Level
Mebeverine exhibits a local anesthetic effect at the cellular level. mims.comcals.amnps.org.auncats.ionih.gov This action is attributed to its ability to block voltage-gated sodium channels, a mechanism shared with established local anesthetics. nih.govmdpi.com In vitro studies have demonstrated its potent local anesthetic activity. nps.org.au This property may contribute to its effectiveness in alleviating pain associated with smooth muscle spasms. clinicaltrials.gov
Receptor and Signaling Pathway Investigations
While mebeverine's primary actions are considered to be direct effects on ion channels, there is also evidence of its interaction with specific receptor and signaling pathways.
Mebeverine is classified as a weak antimuscarinic agent. mims.comncats.io It can bind to and block muscarinic receptors on smooth muscle cells, although this activity is significantly less potent than that of atropine. nps.org.aunih.gov Estimates suggest its competitive antimuscarinic activity is about 0.05 to 0.1 times that of atropine. nps.org.autehrandarou.com This weak anticholinergic effect means that typical systemic side effects associated with stronger anticholinergic drugs are generally absent. medicines.org.uk
Table of Compound Effects on Ion Channels and Receptors
| Compound | Target | Action | Effect |
|---|---|---|---|
| Mebeverine | L-type Calcium Channels | Inhibition | Reduces intracellular calcium influx, leading to smooth muscle relaxation. nih.govnih.gov |
| Voltage-gated Sodium Channels | Blockade | Reduces cellular excitability and contributes to local anesthetic effect. wjgnet.comnih.govmedchemexpress.commedilam.ac.irnih.gov | |
| Muscarinic Receptors | Weak Antagonism | Contributes to spasmolytic effect with minimal anticholinergic side effects. mims.comnps.org.auncats.ionih.gov | |
| Noradrenaline Transporters | Reuptake Inhibition | Potentiates sympathetic inhibitory influences. mims.comcals.amnps.org.auncats.ionih.gov | |
| 5-HT3 Receptors | Inhibition | May contribute to modulation of gut sensitivity and motility. mdpi.com | |
| Atropine | Muscarinic Receptors | Potent Antagonism | Strong anticholinergic effects, used as a comparator for mebeverine's weaker action. nps.org.autehrandarou.com |
| Papaverine (B1678415) | Phosphodiesterase | Inhibition | Used as a comparator for mebeverine's spasmolytic effect. nps.org.aunih.gov |
Muscarinic Receptor Binding and Antagonism
Mebeverine is classified as a synthetic anticholinergic, specifically an ester with a tertiary amino group. mims.com It acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.comnih.gov These receptors are prevalent in various tissues, including the smooth muscles of the gastrointestinal tract. patsnap.com By blocking these receptors, mebeverine inhibits the effects of acetylcholine, a neurotransmitter that plays a key role in stimulating muscle contractions. patsnap.comnih.gov This antagonism helps to alleviate symptoms associated with excessive cholinergic activity, such as gastrointestinal spasms. patsnap.com
Phosphodiesterase Inhibitory Effects
Mebeverine also exhibits weak inhibitory effects on phosphodiesterase (PDE). mims.comncats.iodoctoroncall.com Phosphodiesterases are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in smooth muscle relaxation. By inhibiting PDE, mebeverine can lead to an increase in intracellular levels of cAMP and cGMP, which in turn promotes smooth muscle relaxation. Although this effect is considered weak, it is another pathway through which mebeverine may exert its musculotropic effects. mims.commedicines.org.ukbristol-labs.co.uk
Autonomic Nervous System Modulation at Cellular Level
At the cellular level, mebeverine modulates the autonomic nervous system's influence on gastrointestinal smooth muscle primarily through its actions on ion channels and neurotransmitter reuptake. It has been shown to decrease the permeability of ion channels, which contributes to the stabilization of excitable membranes. mims.comnih.gov This action, combined with its blockade of noradrenaline reuptake, results in a reduction of smooth muscle contractility. pharmacompass.com The effect of mebeverine is not mediated by the autonomic nervous system in a way that causes typical anticholinergic side effects, suggesting a more localized action on the gut. clinicaltrials.gov
In Vitro and Ex Vivo Mechanistic Studies on Isolated Tissues
Effects on Smooth Muscle Contractile Activity (e.g., Guinea Pig Ileum)
In vitro studies using isolated guinea pig ileum have been instrumental in characterizing the spasmolytic properties of mebeverine. These studies have demonstrated that mebeverine has a papaverine-like spasmolytic effect on the smooth muscle of the ileum. medsafe.govt.nz It is reported to be three times more potent than papaverine in inhibiting the peristaltic reflex of the guinea-pig ileum. wjgnet.com
In one study, the antispasmodic activity of a mebeverine hydrochloride suppository was tested on isolated guinea-pig ileum. The results showed that it antagonized the spasmogenic effects of both acetylcholine and barium chloride. researchgate.net Another study on guinea-pig taenia caeci, a smooth muscle preparation from the large intestine, investigated the effect of mebeverine on α1-receptor-operated ion channels. nih.gov These findings from isolated tissue preparations confirm the direct musculotropic action of mebeverine. medsafe.govt.nz
Table 1: Effects of Mebeverine on Induced Spasms in Isolated Guinea Pig Ileum
| Spasmogen | Mebeverine Effect | Potency Comparison | Reference |
|---|---|---|---|
| Acetylcholine | Antagonism | - | researchgate.net |
| Barium Chloride | Antagonism | - | researchgate.net |
| Peristaltic Reflex | Inhibition | 3x more potent than papaverine | wjgnet.com |
Bioelectrical Activity Measurements in Smooth Muscle Cells
Studies on the bioelectrical activity of smooth muscle cells provide further insight into mebeverine's mechanism of action. Mebeverine has been shown to suppress the amplitude of the action potential and lengthen the time between stimulation and the peak response in non-myelinated fibers of the vagus nerve at concentrations of 10⁻⁵ to 10⁻⁴ M. ncats.ioncats.io This suggests an effect on ion channel function.
Research on guinea-pig taenia caeci smooth muscle cells has shown that mebeverine can modify α1-receptor-operated ion channels. nih.gov Furthermore, studies on mebeverine precursors have utilized ex vivo bioelectrical activity (BEA) measurements to assess their effects. These studies have shown that certain precursors can cause significant changes in BEA by regulating Ca²⁺ channels and modulating Ca²⁺ influx, which subsequently alters the smooth muscle cell response. nih.govresearchgate.net
Modulation of Serotonin (B10506) Kinetics and Receptor Transmission (e.g., 5-HT Receptors)
While Mebeverine primarily exerts its effects as a musculotropic antispasmodic agent, its position in the treatment landscape of Irritable Bowel Syndrome (IBS) necessitates a discussion of its relationship with the serotonergic system, particularly the 5-hydroxytryptamine (5-HT) receptors. mims.comnih.gov The gastrointestinal tract contains a significant amount of the body's serotonin (5-HT), which plays a crucial role in regulating gut motility, secretion, and sensation through various receptor subtypes. nih.govnih.gov The 5-HT3 receptor, a ligand-gated ion channel, is particularly important in the context of IBS, as its activation leads to neuronal excitation and has been implicated in the symptoms of pain and diarrhea. nih.govresearchgate.net
Mebeverine's mechanism of action is not primarily directed at serotonin receptors, unlike selective serotonin receptor antagonists. wikipedia.orgumk.pl Its main therapeutic action is understood to be a direct relaxing effect on the smooth muscles of the gastrointestinal tract. mims.com However, research into novel treatments for IBS has explored the potential for mebeverine precursors to interact with serotonergic pathways. An in silico analysis of mebeverine precursors suggested a potential for these compounds to act as 5-HT3 receptor antagonists. nih.gov Furthermore, recent research has proposed investigating the effect of mebeverine-loaded silver nanoparticles on 5-HT3 channel receptors, indicating an ongoing interest in potential, yet unconfirmed, serotonergic interactions. mdpi.com
Clinical and comparative studies provide indirect evidence regarding Mebeverine's place relative to serotonergic agents. Mebeverine's efficacy has been compared against selective 5-HT3 receptor antagonists, which are specifically designed to block serotonin's action at these receptors. nih.govresearchgate.net These comparative trials are a key source of data on its relative function.
For instance, one study found that the 5-HT3 receptor antagonist alosetron (B1665255) was significantly more effective than mebeverine for treating non-constipated female IBS patients. nih.gov Another meta-analysis concluded that 5-HT3 receptor antagonists as a class demonstrated superior efficacy in improving global IBS symptoms compared to mebeverine. researchgate.net However, not all comparisons show mebeverine to be inferior. A study comparing mebeverine to ramosetron (B134825), another 5-HT3 antagonist, in male patients with diarrhea-predominant IBS (IBS-D) found comparable effectiveness in improving global symptoms and abdominal pain. nih.gov
These findings suggest that while mebeverine is an effective therapy for IBS symptoms, its mechanism is distinct from the targeted serotonin receptor blockade of 5-HT3 antagonists. nih.govresearchgate.netnih.gov The therapeutic outcomes are sometimes comparable, but the underlying pharmacodynamics differ.
Interactive Data Table: Comparative Efficacy of Mebeverine vs. 5-HT3 Receptor Antagonists
| Drug Comparison | Patient Population | Key Finding | Source Citation |
|---|---|---|---|
| Mebeverine vs. Alosetron | Non-constipated females with IBS | Alosetron demonstrated superior efficacy in relieving pain and improving bowel function compared to mebeverine. | nih.govnih.gov |
| Mebeverine vs. Ramosetron | Male patients with IBS-D | Mebeverine showed comparable effectiveness to ramosetron in improving global IBS symptoms and abdominal pain/discomfort. | nih.gov |
| Mebeverine vs. 5-HT3 Antagonists (Class) | General IBS patients | A meta-analysis found the pooled relative risk for improvement of global IBS symptoms favored 5-HT3 receptor antagonists over mebeverine. | researchgate.net |
Pharmacokinetics and Metabolic Pathways Research Non Clinical Focus
Absorption and Distribution Studies (Non-Human Models)
Non-human models have been instrumental in characterizing the initial phases of Mebeverine's journey through the body following administration.
Research in animal models, such as rats and rabbits, has demonstrated that mebeverine (B1676125) is rapidly and completely absorbed after oral administration. tevauk.comijrpb.comsaudijournals.com Studies have shown that absorption begins in the duodenum, not the stomach. tevauk.com Following oral administration in rats and rabbits, nearly all of the administered dose is absorbed, as evidenced by the almost complete recovery of its metabolites in the urine. tevauk.com Peak plasma concentrations of its metabolites are typically observed within 1 to 3 hours post-administration. ijrpb.comsaudijournals.comtpcj.org This rapid uptake is a key feature of its pharmacokinetic profile.
Once in the systemic circulation, mebeverine exhibits a significant affinity for plasma proteins. It has been reported that approximately 75% of mebeverine binds to proteins in the plasma, with a primary affinity for human serum albumin. ijrpb.comsaudijournals.commedsafe.govt.nz This binding is a crucial factor as it can influence the drug's distribution and elimination half-life. The unbound, or free, fraction of the drug is what is available to exert its pharmacological effects and to be metabolized and eliminated.
Animal studies have provided insights into where mebeverine travels in the body after absorption. While specific tissue distribution data is not extensively detailed in the provided search results, the rapid metabolism to various metabolites suggests a wide distribution. In dogs, which have been identified as a sensitive species, repeated high doses led to effects indicative of central nervous system involvement, such as tremors and convulsions, suggesting the compound or its metabolites can cross the blood-brain barrier in this species. cals.am Reproductive toxicity studies in rats showed embryotoxic effects at high doses, indicating distribution to fetal tissues. cals.am However, this effect was not observed in rabbits. cals.am
Protein Binding Dynamics in Biological Matrices
Biotransformation Pathways and Metabolite Characterization
Mebeverine undergoes extensive and rapid metabolism, to the point that the parent drug is often undetectable in plasma after oral administration. nih.govoup.com This biotransformation is primarily mediated by esterases and does not significantly involve the cytochrome P450 enzyme system. vulcanchem.com
The initial and most significant metabolic step for mebeverine is the hydrolysis of its ester bond. cals.amnih.gov This reaction is catalyzed by esterase enzymes found in various tissues and plasma, leading to the cleavage of the molecule into two primary fragments: mebeverine alcohol and veratric acid. tevauk.comcals.amoup.com This process is remarkably efficient, contributing to the very low systemic availability of the parent mebeverine molecule. nih.govnih.gov In vitro studies using rat and human plasma have confirmed this rapid hydrolysis, which can be inhibited by esterase inhibitors. nih.gov
As a direct result of esterase-mediated hydrolysis, veratric acid is formed as one of the initial and major metabolites. cals.amnih.govoup.com Following oral administration of mebeverine in rats, veratric acid appears rapidly and in considerable concentrations in the plasma. nih.gov For instance, after an intravenous dose in rats, veratric acid reached a mean peak plasma concentration of 1.80 micrograms/mL between 15 and 30 minutes. nih.gov After an oral dose in the same species, a mean peak plasma concentration of 0.90 micrograms/mL was observed between 15 minutes and 4 hours. nih.gov Veratric acid is subsequently excreted in the urine. tevauk.comcals.am The metabolic pathway continues with further transformations of mebeverine alcohol into other metabolites. nih.govresearchgate.nethe.com.br
Table of Research Findings on Mebeverine Pharmacokinetics in Non-Human Models
| Parameter | Finding | Animal Model |
| Absorption | Rapid and complete following oral administration. tevauk.comijrpb.comsaudijournals.com | Rats, Rabbits |
| Peak Plasma Time (Metabolites) | 1-3 hours. ijrpb.comsaudijournals.comtpcj.org | Not specified |
| Plasma Protein Binding | Approximately 75%. ijrpb.comsaudijournals.com | Not specified |
| Primary Binding Protein | Serum Albumin. medsafe.govt.nz | Human (in vitro) |
| Primary Metabolism Route | Esterase-mediated hydrolysis. cals.amnih.gov | Rats, Humans (in vitro) |
| Primary Metabolites | Veratric Acid and Mebeverine Alcohol. tevauk.comcals.amoup.com | Not specified |
| Veratric Acid Peak Plasma (IV) | 1.80 µg/mL (15-30 min). nih.gov | Rats |
| Veratric Acid Peak Plasma (Oral) | 0.90 µg/mL (15 min-4 h). nih.gov | Rats |
| Excretion Route | Almost entirely via urine as metabolites. tevauk.com | Rats, Rabbits |
Esterase-Mediated Hydrolysis Pathways
Formation of Mebeverine Alcohol
Mebeverine hydrochloride is extensively and rapidly metabolized following administration. medicines.org.uk The initial and primary metabolic step is the hydrolysis of the ester bond. medicines.org.ukcals.ammims.com This cleavage results in the formation of two primary metabolites: mebeverine alcohol and veratric acid. medicines.org.ukcals.ammims.comoup.comnih.govresearchgate.nethe.com.br This process occurs so rapidly and extensively that the parent mebeverine drug is often undetectable in blood plasma or urine. oup.comnih.govnih.govresearchgate.net
The hydrolysis is catalyzed by esterase enzymes. medicines.org.ukcals.ammims.comoup.comnih.gov This metabolic breakdown is not only a feature of in vivo processes but can also be observed in vitro in biological fluids that contain esterases, such as blood and plasma. oup.comnih.gov In fact, mebeverine is noted to be highly unstable in these fluids. oup.comnih.gov
Further Metabolism of Primary Metabolites
Following the initial hydrolysis, the primary metabolites of mebeverine undergo further biotransformation.
Desmethylated Carboxylic Acid (DMAC) Formation and Characterization
A major circulating metabolite of mebeverine in plasma is the demethylated carboxylic acid, known as DMAC. medicines.org.ukcals.ammims.comhe.com.brresearchgate.net This metabolite is formed from the further processing of mebeverine alcohol. cals.ammims.comusm.my Research indicates that DMAC is the main metabolite found in plasma. medicines.org.ukcals.ammims.comhe.com.brresearchgate.net
Studies have provided pharmacokinetic data for DMAC. For instance, after multiple doses of a 135 mg film-coated tablet, the peak plasma concentration (Cmax) of DMAC was found to be 1670 ng/ml, which was reached at a Tmax of 1 hour. medicines.org.ukbristol-labs.co.uk The steady-state elimination half-life of DMAC is approximately 2.45 hours for conventional tablets and 5.77 hours for modified-release capsules. medicines.org.ukmims.com For a 200 mg prolonged-release capsule, the Cmax for DMAC was 804 ng/ml with a Tmax of about 3 hours. cals.ammims.com
Mebeverine Acid (MAC) Formation and Characterization
Mebeverine alcohol is also oxidized to form mebeverine acid (MAC), another significant metabolite. cals.ammims.comhe.com.brresearchgate.netresearchgate.netusm.my Studies have shown that the peak plasma concentrations of mebeverine acid can be substantially higher—up to 1000-fold greater—than those of mebeverine alcohol. researchgate.netnih.gov For example, after a single oral dose, peak plasma concentrations of mebeverine acid were approximately 3 µg/ml, while those of mebeverine alcohol were around 3 ng/ml. researchgate.net The appearance of mebeverine acid in plasma is rapid, with a median Tmax of 1.25 hours, and its disappearance is also quick, with a median apparent half-life of 1.1 hours. researchgate.netnih.gov Mebeverine acid is considered a reliable marker for oral exposure to mebeverine. researchgate.netnih.govmedchemexpress.com
Glucuronide Conjugation (e.g., DMAC Glucuronide)
In addition to oxidation, mebeverine's metabolites can undergo conjugation reactions, a common pathway for detoxification and excretion. Research has identified a glucuronide conjugate of DMAC (DMAC-Glu) as one of the metabolites. he.com.brresearchgate.net However, the concentration of DMAC-Glu in plasma is considered insignificant and is not thought to contribute to the pharmacological effects of the drug. he.com.brresearchgate.net The metabolites of mebeverine are almost completely excreted, primarily in the urine. medicines.org.ukcals.ammims.commims.com Veratric acid and mebeverine alcohol (partly as MAC and DMAC) are eliminated through this route. medicines.org.ukcals.ammims.comgetzpharma.com Studies have indicated that the metabolites are mostly excreted as conjugates. nih.gov
Role of First-Pass Metabolism in Parent Drug Concentration
Mebeverine undergoes extensive first-pass metabolism, primarily in the gut wall and liver. medicines.org.uksaudijournals.comijrpb.comijrpr.com This rapid and comprehensive metabolic process is the reason why circulating concentrations of the parent drug are negligible or undetectable after oral administration. researchgate.netnih.govresearchgate.net The hydrolysis of the ester function is a key part of this first-pass effect. researchgate.netnih.govresearchgate.net Consequently, instead of the parent drug, its metabolites, such as veratric acid, are found in significant concentrations in the plasma shortly after administration. nih.govijrpb.comijrpr.com
Enzyme Systems Involved in Metabolism (e.g., Hepatic and Gut Wall Esterases)
The primary enzymes responsible for the metabolism of mebeverine are esterases. medicines.org.ukcals.ammims.comoup.comnih.gov These enzymes, located in the liver and the gut wall, are responsible for cleaving the ester bond of the mebeverine molecule. saudijournals.comijrpb.comijrpr.com The activity of these esterases is so efficient that it leads to the rapid hydrolysis of mebeverine. nih.gov In fact, the hydrolysis of mebeverine in human plasma can be completely inhibited by the esterase inhibitor physostigmine (B191203) sulfate, demonstrating the critical role of these enzymes. nih.govresearchgate.net
Metabolite Pharmacokinetic Data
| Metabolite | Dose | Cmax | Tmax | Elimination Half-life |
| DMAC | 135 mg tablet | 1670 ng/ml | 1 hour | 2.45 hours |
| DMAC | 200 mg capsule | 804 ng/ml | ~3 hours | 5.77 hours |
| Mebeverine Acid | 405 mg | ~3 µg/ml | 1.25 hours | 1.1 hours |
| Mebeverine Alcohol | 405 mg | ~3 ng/ml | - | - |
Excretion Patterns of Metabolites (Non-Clinical)
Non-clinical research into the excretion of mebeverine metabolites reveals a comprehensive and rapid process, primarily occurring via the urinary route. Following administration, mebeverine is extensively metabolized, and virtually no unchanged drug is excreted. cals.am The metabolic cascade begins with the hydrolysis of the mebeverine ester bond, yielding veratric acid and mebeverine alcohol. cals.amnih.gov
Subsequent biotransformation of these primary metabolites leads to a variety of secondary metabolites. The veratric acid moiety undergoes O-demethylation to form vanillic acid and isovanillic acid, which can be further demethylated to protocatechuic acid. nih.gov The alcohol portion of mebeverine is also subject to O-demethylation. nih.gov A significant portion of these acidic and alcoholic metabolites are excreted in the urine as conjugates. nih.govnih.gov
Studies in rats have been instrumental in elucidating these pathways. For instance, analysis of rat liver microsome incubates identified numerous phase I metabolites, including those resulting from ester hydrolysis, O-demethylation, ring hydroxylation, N-deethylation, and N-de(hydroxybutylation). nih.gov These findings in rat models have largely been correlated with metabolites found in human urine. nih.gov
In a study quantifying urinary excretion in humans over a 24-hour period, approximately 44% of the initial mebeverine dose was accounted for by specific metabolites. nih.gov The majority of this was attributable to the acidic metabolites, with veratric acid itself constituting 32% of the dose. nih.gov The alcohol-derived metabolites represented a smaller fraction of the excreted dose. nih.gov The near-complete excretion of metabolites underscores the body's efficient clearance of mebeverine. cals.am
Table 1: Urinary Excretion of Mebeverine Metabolites (Human Data)
| Metabolite | Percentage of Dose Excreted in 24h | Metabolic Origin |
|---|---|---|
| Veratric Acid | 32% | Acid Moiety |
| Isovanillic Acid | 6.5% | Acid Moiety |
| Vanillic Acid | 2.7% | Acid Moiety |
| 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol | 2.1% | Alcohol Moiety |
| 4-(ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino)butan-1-ol | 0.9% | Alcohol Moiety |
| Protocatechuic Acid | Trace amounts | Acid Moiety |
Data sourced from a study by an unspecified author. nih.gov
Isotope Effect Studies on Metabolic Pathways Using Mebeverine (D6 Hydrochloride)
The use of isotopically labeled compounds, such as Mebeverine D6 Hydrochloride, is a sophisticated strategy in non-clinical research to investigate the intricacies of drug metabolism. veeprho.com This deuterated analog of mebeverine serves as a valuable tool for elucidating metabolic routes and understanding the kinetics of the enzymes involved. veeprho.commedchemexpress.com
Deuterated analogs of mebeverine, including Mebeverine D6 Hydrochloride, are primarily utilized as internal standards in analytical and pharmacokinetic research. veeprho.com Their key advantage lies in improving the accuracy of mass spectrometry and liquid chromatography for the precise quantification of mebeverine and its metabolites in biological samples. veeprho.com By introducing a known quantity of the deuterated standard into a sample, researchers can more accurately measure the concentration of the non-deuterated (protiated) drug and its metabolites, as the deuterated version behaves almost identically during extraction and analysis but is distinguishable by its higher mass. wdh.ac.id
This technique is crucial for overcoming the challenges posed by the rapid and extensive metabolism of mebeverine. researchgate.netoup.com Since the parent drug is often undetectable in plasma, tracking its metabolites is essential for understanding its pharmacokinetic profile. researchgate.net The use of deuterated standards helps in creating a more complete picture of the metabolic fate of the drug by enabling the reliable identification and quantification of various metabolic products. veeprho.com For example, studies have used these methods to identify metabolites resulting from N- and O-demethylation and aromatic hydroxylation. researchgate.net
Isotope effect studies leverage the difference in mass between hydrogen and its isotope, deuterium (B1214612), to probe the mechanisms of enzyme-catalyzed reactions. The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the bond to that hydrogen is broken or significantly altered in the rate-determining step of the reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into enzyme kinetics.
While specific studies detailing the KIE of Mebeverine D6 Hydrochloride in enzymatic reactions are not extensively available in the provided search results, the principles of such studies are well-established. For instance, if the O-demethylation of mebeverine, a process catalyzed by cytochrome P450 enzymes, is slowed down when a deuterated version of the drug is used, it would suggest that the breaking of a C-H bond is a critical step in the reaction mechanism.
Table 2: Applications of Mebeverine D6 Hydrochloride in Metabolic Research
| Application | Description | Research Benefit |
|---|---|---|
| Internal Standard | Used in mass spectrometry and liquid chromatography to improve the accuracy of quantification of mebeverine and its metabolites in biological samples. veeprho.com | Enables reliable analysis in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com |
| Metabolic Pathway Elucidation | Helps in tracking the formation of various metabolites, including those from demethylation and hydroxylation reactions. researchgate.net | Provides a clearer understanding of the biotransformation of mebeverine. |
| Enzyme Kinetic Studies | The kinetic isotope effect can be used to investigate the rate-determining steps of enzymatic reactions involved in mebeverine metabolism. | Offers insights into the mechanisms of enzymes such as cytochrome P450. |
Compound Names
4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol
4-(ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino)butan-1-ol
CYP3A4
Isovanillic acid
Mebeverine
Mebeverine D6 Hydrochloride
Mebeverine alcohol
Protocatechuic acid
UGTs
Vanillic acid
Veratric acid
Synthetic Chemistry and Deuteration Methodologies
Development of Novel Synthetic Routes for Mebeverine (B1676125) Hydrochloride
Optimization of Reaction Conditions and Yields
A comparison of reaction conditions highlights the improvements made in the synthesis. For example, in the synthesis of the intermediate 4-bromobutyl 3,4-dimethoxybenzoate, changing the dehydrating reagent and solvent system has led to a dramatic increase in yield.
Table 1: Comparison of Dehydrating Reagents for Intermediate Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TsOH | Toluene (B28343) | 110 | 10 | 95 |
| H₂SO₄ | Toluene | 50 | 15 | 80 |
| SOCl₂ | DCM | 40 | 2 | 90 |
Data derived from research on optimizing the synthesis of mebeverine hydrochloride. researchgate.net
Synthesis of Key Intermediates
The synthesis of mebeverine hydrochloride is primarily built upon two key intermediates: a veratric acid derivative and a substituted phenylethylamine derivative. pharmaffiliates.com
One of the core intermediates is 4-bromobutyl 3,4-dimethoxybenzoate . Its synthesis typically starts from Veratric acid (3,4-dimethoxybenzoic acid). researchgate.net In an improved method, Veratric acid is reacted with 4-bromobutanol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene. researchgate.netsynzeal.com This approach has been shown to achieve a yield of up to 95%. researchgate.net
The second key intermediate is N-Ethyl-1-(4-methoxyphenyl)propan-2-amine . This compound is synthesized via the reductive amination of 4-methoxyphenylacetone (B17817) . researchgate.net The process involves reacting 4-methoxyphenylacetone with aqueous ethylamine (B1201723) in the presence of a reducing agent. While earlier methods used expensive Pt/C, newer, more economical methods employ Raney Nickel with hydrogen gas. synzeal.com
Once these two intermediates are prepared, they are coupled together. The reaction of 4-bromobutyl 3,4-dimethoxybenzoate with N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, typically in a solvent like acetone (B3395972), followed by the introduction of isopropanolic HCl, yields the final product, mebeverine hydrochloride. researchgate.netsynzeal.com
Strategies for Impurity Control in Synthesis
A significant challenge in the synthesis of mebeverine hydrochloride is the control of impurities. One of the major impurities is a dimer formed during the synthesis of the 4-bromobutyl 3,4-dimethoxybenzoate intermediate, especially when using 1,4-dibromobutane. researchgate.netsynzeal.com The use of 4-bromobutanol instead has been a successful strategy to avoid the formation of this dimer impurity. researchgate.net
During the reductive amination step to produce N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, the formation of alcohol impurities can be an issue, with some older processes reporting 6-10% of such impurities by HPLC. synzeal.com The choice of reducing agent and optimization of reaction conditions are crucial to minimize these byproducts.
Furthermore, stability studies have shown that mebeverine hydrochloride can degrade under certain conditions, such as in the presence of a base, leading to the formation of degradation products like veratric acid and 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}-1-butanol. medchemexpress.comscbt.com Therefore, controlling the pH and temperature during the final steps of synthesis and purification is vital to ensure the purity and stability of the final active pharmaceutical ingredient (API). pharmaffiliates.comscbt.com The use of analytical techniques like UPLC is employed for the separation and quantification of these impurities during quality control. scbt.com
Synthesis of Deuterated Mebeverine (D6 Hydrochloride)
Deuterated mebeverine, specifically Mebeverine-d6 hydrochloride, is a stable isotope-labeled analog of mebeverine. It is primarily used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying mebeverine in biological samples. veeprho.com The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium (B1214612) atoms.
Specific Deuteration Strategies (e.g., Methoxy-d3 groups)
The deuteration in Mebeverine-d6 hydrochloride is specifically located on the two methoxy (B1213986) groups of the veratric acid moiety, resulting in two methoxy-d3 groups. nih.gov The chemical name for Mebeverine-d6 hydrochloride is 4-{ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butyl 3,4-bis(methoxy-d3)benzoate hydrochloride. medchemexpress.com
The synthesis of Mebeverine-d6 is achieved by using a deuterated key intermediate, Veratric acid-d6 (3,4-bis(methoxy-d3)benzoic acid). synzeal.commedchemexpress.com This deuterated intermediate is then used in the same synthetic pathway as the non-deuterated mebeverine.
The synthesis of Veratric acid-d6 itself can be approached in a few ways:
Catalytic Deuteromethylation : This method involves the direct introduction of deuterated methyl groups onto a precursor molecule. For instance, a precursor like Protocatechuic acid (3,4-dihydroxybenzoic acid) can be subjected to deuteromethylation using a deuterated methyl source. smolecule.com
Protium-to-Deuterium Exchange : This strategy involves the direct replacement of hydrogen atoms with deuterium atoms on the methoxy groups of veratric acid. This is typically achieved by treating veratric acid with deuterium oxide (D₂O) under high temperatures and pressures, often with an acid or base catalyst to facilitate the exchange. smolecule.com
Once Veratric acid-d6 is synthesized, it is coupled with the N-Ethyl-1-(4-methoxyphenyl)propan-2-amine intermediate to produce Mebeverine-d6, which is then converted to its hydrochloride salt.
Characterization of Deuterated Analogs for Research Applications
NMR Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. In the ¹H NMR spectrum of Mebeverine-d6, the signals corresponding to the methoxy protons (which are present in the spectrum of non-deuterated mebeverine) would be absent or significantly reduced, providing direct evidence of deuteration at these positions. researchgate.net
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. medchemexpress.com The mass spectrum of Mebeverine-d6 hydrochloride will show a molecular ion peak corresponding to the increased mass due to the six deuterium atoms. pharmaffiliates.com For example, the molecular weight of Mebeverine-d6 hydrochloride is approximately 472.05 g/mol , compared to the non-deuterated form. pharmaffiliates.com MS can also be used to quantify the percentage of deuterium incorporation by analyzing the relative abundance of the deuterated and non-deuterated isotopologues. medchemexpress.com
The combination of these techniques ensures that the synthesized Mebeverine-d6 is structurally correct and has the required level of isotopic enrichment for its use as a reliable internal standard in research applications.
Synthesis of Mebeverine Metabolites and Precursors for Research Standards
The synthesis of mebeverine metabolites and their precursors is fundamental for the development of analytical research standards. These standards are crucial for pharmacokinetic studies, metabolic profiling, and the accurate quantification of the drug and its biotransformation products in biological matrices. Given that mebeverine is subject to rapid and extensive first-pass metabolism, the parent drug is often undetectable in systemic circulation after oral administration. he.com.brresearchgate.net This necessitates a focus on its metabolites to understand its in-vivo behavior. The primary metabolites identified include Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC). he.com.brresearchgate.net
Synthesis of Primary and Secondary Metabolites
The generation of mebeverine metabolites for research purposes often involves mimicking the metabolic pathways observed in vivo.
Mebeverine Acid (MAC) and Mebeverine Alcohol (MAL): In vivo, the ester linkage of mebeverine is rapidly hydrolyzed by esterases to yield Mebeverine Alcohol and Veratric Acid. researchgate.netnih.gov The alcohol moiety can then be further oxidized to form Mebeverine Acid, which has been identified as a major circulating metabolite. researchgate.netnih.gov For the creation of research standards, Mebeverine Acid can be synthesized via the hydrolysis of mebeverine. One reported laboratory-scale synthesis involves dissolving mebeverine in tetrahydrofuran (B95107) (THF) and adding an aqueous solution of lithium hydroxide (B78521) (LiOH), which is stirred overnight to facilitate hydrolysis, yielding the Mebeverine Acid salt with an 80% yield. he.com.br Mebeverine Alcohol is commercially available as a reference standard. xcessbio.commedchemexpress.com
Desmethylmebeverine Acid (DMAC): DMAC is a significant secondary metabolite formed through O-demethylation of the mebeverine alcohol moiety, followed by oxidation. It is considered a key biomarker for assessing bioequivalence. he.com.br A synthetic route for DMAC begins with 4-Methoxyphenylacetic acid, which is treated with acetic anhydride (B1165640) and a catalyst. he.com.br The resulting intermediate is then processed through several steps to yield DMAC. he.com.br An alternative approach involves the selective demethylation of Mebeverine Acid using agents like boron tribromide under controlled temperature and moisture-free conditions to prevent side reactions.
Interactive Table 1: Key Mebeverine Metabolites for Research Standards
| Metabolite Name | Abbreviation | Key Synthetic Approach |
| Mebeverine Acid | MAC | Hydrolysis of mebeverine using a base like LiOH in THF. he.com.br |
| Mebeverine Alcohol | MAL | Product of mebeverine hydrolysis; available as a reference standard. xcessbio.commedchemexpress.com |
| Desmethylmebeverine Acid | DMAC | Synthesis from 4-Methoxyphenylacetic acid or selective demethylation of Mebeverine Acid. he.com.br |
Synthesis of Precursors for Mebeverine and its Analogues
The synthesis of mebeverine itself relies on the preparation of key precursors. These intermediates are also valuable as starting materials for producing novel analogues for research.
Esterification: Veratric acid is reacted with 4-bromobutanol in toluene using p-Toluenesulfonic acid (p-TsOH) as a catalyst to form the intermediate 4-Bromobutyl 3,4-dimethoxybenzoate. amazonaws.comamazonaws.com
Reductive Amination: Separately, 4-methoxyphenyl (B3050149) acetone undergoes reductive amination with aqueous ethylamine in the presence of a Raney Nickel catalyst and hydrogen gas to produce N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. amazonaws.comamazonaws.com
Coupling: The two intermediates, 4-Bromobutyl 3,4-dimethoxybenzoate and N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, are then reacted in acetone to yield mebeverine, which is subsequently converted to its hydrochloride salt. amazonaws.com
For the exploration of novel mebeverine-like compounds, other precursors are synthesized. For instance, 3-methyl-1-phenylbutan-2-amine, a precursor for mebeverine analogues, is prepared from 3-methyl-1-phenylbutan-2-one via the Leuckart reaction using formamide (B127407) and methanoic acid. nih.gov
Interactive Table 2: Synthesis of Mebeverine Precursors
| Precursor Name | Starting Material(s) | Key Reaction Type |
| 4-Bromobutyl 3,4-dimethoxybenzoate | Veratric acid, 4-bromobutanol | Esterification amazonaws.comamazonaws.com |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | 4-methoxyphenyl acetone, Ethylamine | Reductive Amination amazonaws.comamazonaws.com |
| 3-methyl-1-phenylbutan-2-amine | 3-methyl-1-phenylbutan-2-one, Formamide | Leuckart Reaction nih.gov |
| 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | Isatoic anhydride, 1-(3,4-dimethoxyphenyl)propan-2-amine | Amidation mdpi.com |
Deuteration for Internal Standards
In quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are essential for achieving high accuracy and precision. Deuterated versions of mebeverine and its metabolites serve this purpose. For example, O-desmethyl Mebeverine acid D5 is a deuterium-labeled derivative used as an internal standard in pharmacokinetic studies. smolecule.com The synthesis of these labeled compounds involves incorporating deuterium atoms through the use of deuterated reagents during the synthetic process. smolecule.com Various deuterated standards, such as Mebeverine D6 HCl, Mebeverine Acid D5, and Mebeverine Alcohol D5, are available for research applications. artis-standards.com
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For mebeverine (B1676125) hydrochloride and its related substances, various chromatographic methods have been developed and validated to meet specific research and quality control objectives.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a widely used technique for the analysis of mebeverine hydrochloride in bulk drug substances and pharmaceutical dosage forms. wjpps.comajptr.comresearchgate.net The development of a robust HPLC method involves the systematic optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
Several studies have detailed the development and validation of isocratic RP-HPLC methods for mebeverine HCl. wjpps.com A common approach involves using a C18 or C8 column as the stationary phase. wjpps.comijrpr.com The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ajptr.comijrpr.com The pH of the aqueous phase is often adjusted to achieve optimal separation and peak shape. ajptr.comijrpr.com For instance, one method utilized a mobile phase of ammonium acetate buffer (pH 5.2) and acetonitrile in a 62:38 v/v ratio. ijrpr.com Another method employed a mixture of methanol and water (90:10% v/v). ijpsnonline.com UV detection is commonly performed at wavelengths where mebeverine shows significant absorbance, such as 220 nm, 263 nm, or 271 nm. wjpps.comajptr.comijrpr.com
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. wjpps.comijpsnonline.com Linearity is typically established over a specific concentration range, with correlation coefficients (r²) close to 0.999, indicating a strong linear relationship between concentration and detector response. wjpps.comajptr.comijpsnonline.com Precision is assessed through repeatability and intermediate precision, with relative standard deviation (%RSD) values generally required to be below 2.0%. ijrpr.comijpsnonline.com
Table 1: Examples of Developed RP-HPLC Methods for Mebeverine Hydrochloride Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Devosil BDS C18 (250x4.6 mm, 5 µm) ijrpr.com | Apollo C18 (4.6x250 mm, 5 µm) ijpsnonline.com | X-Terra C8 (4.6x100 mm, 5 µm) wjpps.com |
| Mobile Phase | Ammonium acetate (pH 5.2): Acetonitrile (62:38 v/v) ijrpr.com | Methanol: Water (90:10 v/v) ijpsnonline.com | Triethanolamine (pH 3): Acetonitrile (40:60 v/v) wjpps.com |
| Flow Rate | 1.0 mL/min ijrpr.com | 0.9 µL/min ijpsnonline.com | 0.8 mL/min wjpps.com |
| Detection Wavelength | 263 nm ijrpr.com | 265 nm ijpsnonline.com | 271 nm wjpps.com |
| Retention Time | Not Specified | 3.9 min ijpsnonline.com | 4.334 min wjpps.com |
| Linearity Range | 40-60 µg/mL ijrpr.com | 5-30 µg/mL ijpsnonline.com | 1-5 µg/mL wjpps.com |
| Correlation Coefficient (r²) | 0.9993 ijrpr.com | >0.998 ijpsnonline.com | 0.999 wjpps.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, greater resolution, and improved sensitivity. researcher.life This makes UPLC particularly well-suited for stability-indicating methods and impurity profiling, where the efficient separation of the active pharmaceutical ingredient from numerous potential impurities and degradation products is critical. researcher.liferesearchgate.net
A stability-indicating RP-UPLC method has been developed to analyze mebeverine hydrochloride in the presence of its impurities and degradation products. researcher.life Such methods are crucial for assessing the drug's stability under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. researcher.liferesearchgate.net Studies have shown that mebeverine hydrochloride is susceptible to degradation under basic hydrolytic conditions. researcher.life
A validated UPLC method successfully separated mebeverine from six potential impurities, as well as degradation products formed under stress. researcher.life The separation was achieved on a Waters Acquity C18 column (50 mm x 2.1 mm, 1.7 µm) using a gradient elution with a mobile phase consisting of orthophosphoric acid and acetonitrile. researcher.life The short elution time of approximately 8 minutes allows for high-throughput analysis. researcher.life
Table 2: UPLC Method for Stability and Impurity Analysis of Mebeverine Hydrochloride
| Parameter | Description |
|---|---|
| Instrument | Waters H-Class UPLC system with PDA Detector dntb.gov.ua |
| Column | Waters Acquity UPLC BEH C18 (150 mm × 2.1 mm, 1.7 µm) dntb.gov.ua |
| Mobile Phase | Gradient elution using orthophosphoric acid and acetonitrile researcher.life |
| Flow Rate | 0.3 mL/min dntb.gov.ua |
| Detection Wavelength | 225 nm researcher.life |
| Column Temperature | 55°C dntb.gov.ua |
| Run Time | ~8 minutes researcher.life |
| Application | Separation of drug from synthesis impurities and degradation products researcher.life |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and quantification of volatile and semi-volatile compounds. In the context of mebeverine research, GC-MS is primarily employed for the analysis of its metabolites in biological matrices such as urine and plasma. nih.govnih.gov Since many drug metabolites are not sufficiently volatile for direct GC analysis, a derivatization step is often required to increase their volatility and thermal stability. nih.gov
Studies have utilized GC-MS to investigate the metabolic pathways of mebeverine. nih.govresearchgate.net Mebeverine is an ester of veratric acid and mebeverine alcohol. nih.gov Following oral administration, it is completely hydrolyzed to these two moieties. nih.gov The acid moiety undergoes further O-demethylation to vanillic acid and isovanillic acid. nih.gov The alcohol moiety can be O-demethylated to its corresponding phenol. nih.gov
A dual stable isotope-based GC-MS method was developed for the simultaneous determination of two key metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma. nih.gov This method involved enzymatic treatment of plasma samples with β-glucuronidase to cleave glucuronide conjugates, followed by solid-phase extraction and derivatization before GC-MS analysis in the selected-ion monitoring (SIM) mode. nih.gov This approach provided a detection limit of 0.5 ng/ml for both metabolites. nih.gov
Table 3: Mebeverine Metabolites Identified by GC-MS in Human Urine
| Metabolite | Metabolic Pathway |
|---|---|
| Veratric Acid | Ester hydrolysis nih.gov |
| Vanillic Acid | O-demethylation of veratric acid nih.gov |
| Isovanillic Acid | O-demethylation of veratric acid nih.gov |
| Protocatechuic Acid | Further O-demethylation (trace amounts) nih.gov |
| Mebeverine Alcohol | Ester hydrolysis nih.gov |
| 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol | O-demethylation of the alcohol moiety nih.gov |
| Methoxyethylamphetamine (MO-EA) | N-Dehydroxybutylation oup.com |
| Hydroxy EA (HO-EA) | N-Dehydroxybutylation and O-demethylation oup.com |
| p-Methoxyamphetamine (PMA) | N-Bisdealkylation oup.com |
Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling
Mass Spectrometry Applications in Research
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a separation technique like liquid chromatography (LC), it becomes a formidable tool for quantitative analysis and structural elucidation of drug molecules and their metabolites.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological fluids due to its superior sensitivity and selectivity. nih.govmathewsopenaccess.com This technique has been instrumental in pharmacokinetic studies of mebeverine, which is rapidly metabolized and often undetectable in plasma. researchgate.net Therefore, pharmacokinetic assessments rely on the quantification of its major metabolites. nih.gov
A rapid and sensitive HPLC-MS/MS method was developed and validated for the simultaneous quantification of three mebeverine metabolites: mebeverine alcohol (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC) in human plasma. nih.govresearchgate.net Sample preparation is often simplified to a protein precipitation step. nih.govmathewsopenaccess.com The analytes are then separated on a C8 or C18 UPLC column and detected by a triple quadrupole mass spectrometer, often using a heated electrospray ionization (HESI) source in multiple reaction monitoring (MRM) mode for high selectivity. nih.govmathewsopenaccess.comresearchgate.net Deuterated internal standards (e.g., ²H₅-DMAC) are used to ensure accuracy. nih.gov
Table 4: LC-MS/MS Method for Simultaneous Quantification of Mebeverine Metabolites
| Parameter | Description |
|---|---|
| Analytes | Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC) nih.gov |
| Internal Standard | ²H₅-desmethylmebeverine acid (²H₅-DMAC) nih.gov |
| Sample Preparation | Protein Precipitation nih.govmathewsopenaccess.com |
| Chromatography | Acquity UPLC BEH C8 column (1.7 µm, 2.1x50mm) nih.gov |
| Detection | Triple quadrupole mass spectrometer with HESI source nih.govmathewsopenaccess.com |
| Linearity Range (MAL) | 0.1–10 ng/mL nih.govresearchgate.net |
| Linearity Range (MAC) | 1–100 ng/mL nih.govresearchgate.net |
| Linearity Range (DMAC) | 5–1000 ng/mL nih.govresearchgate.net |
| Overall Recovery | >85% for all metabolites nih.gov |
For the structural elucidation of unknown metabolites, high-resolution mass spectrometry (HRMS) techniques like Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry (LC-IT-TOF MS) are employed. researchgate.nethe.com.br This technology provides highly accurate mass measurements, which allow for the calculation of the elemental composition (chemical formula) of a metabolite. researchgate.net Furthermore, by obtaining fragmentation spectra (MS² and MS³), the structure of the metabolite can be proposed and confirmed. researchgate.net
A study using LC-IT-TOF MS was conducted to establish the structure of the main mebeverine metabolites in human blood plasma. researchgate.net After extracting metabolites from plasma, researchers compared chromatograms from before and after drug administration to detect metabolite peaks. researchgate.net By analyzing first-order mass spectra to determine the formula and second-order fragmentation spectra to deduce the structure, four main metabolites were identified. researchgate.net The proposed structures were then confirmed by synthesizing the compounds and comparing their chromatographic and mass spectrometric data. researchgate.net
The study found that desmethylmebeverine acid (DMAC) is the main metabolite in the blood, with its concentration being almost ten times higher than that of mebeverine acid (MAC). he.com.br The concentrations of mebeverine alcohol (MAL) and a glucuronide product of DMAC (DMAC-Glu) were found to be insignificant. he.com.br
Table 5: Metabolites Identified in Human Plasma using LC-IT-TOF MS
| Metabolite | Abbreviation | Relative Plasma Concentration |
|---|---|---|
| Desmethylmebeverine acid | DMAC | Main metabolite he.com.br |
| Mebeverine acid | MAC | ~10 times lower than DMAC he.com.br |
| Mebeverine alcohol | MAL | Insignificant he.com.br |
| Glucuronide of Desmethylmebeverine acid | DMAC-Glu | Insignificant he.com.br |
Use of Mebeverine (D6 Hydrochloride) as an Internal Standard in Mass Spectrometry
Mebeverine D6 Hydrochloride is a deuterium-labeled version of Mebeverine. veeprho.com This stable isotope-labeled compound is frequently employed as an internal standard in analytical research, particularly in pharmacokinetic studies. veeprho.com Its primary application is in methods involving mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.comclearsynth.com
The use of a deuterated standard like Mebeverine D6 is crucial for improving the accuracy and precision of quantitative analysis. veeprho.com Because it is chemically identical to the non-labeled analyte (Mebeverine), it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, it is distinguishable by its higher mass-to-charge ratio (m/z) due to the presence of six deuterium (B1214612) atoms. This mass difference allows the instrument to measure the ratio of the analyte to the known concentration of the internal standard, correcting for variations in sample preparation, injection volume, and instrument response. This ensures a reliable and precise quantification of Mebeverine in complex biological matrices like plasma and serum. veeprho.comresearchgate.net
Spectroscopic Methods in Chemical Characterization
Spectroscopic techniques are fundamental in the chemical characterization of Mebeverine Hydrochloride, providing information on its structure, concentration, and interactions with other molecules.
UV-Visible Spectrophotometry is a widely used technique for the quantitative determination of Mebeverine HCl in various forms. oarjpublication.com The method is based on the principle that the molecule absorbs light in the ultraviolet range. The absorption maximum (λmax) for Mebeverine HCl has been identified at different wavelengths depending on the solvent used; reported values include 220 nm in 0.1 N HCl and 263 nm in solvents such as 0.1N HCl and phosphate (B84403) buffers (pH 6.8 and 7.4). oarjpublication.comrjptonline.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines and demonstrate good linearity over specific concentration ranges. oarjpublication.comrjptonline.orginnovareacademics.in
| Parameter | Finding 1 | Finding 2 | Finding 3 |
| Wavelength (λmax) | 220 nm | 263 nm | 260 nm |
| Solvent | 0.1 N HCl | 0.1N HCl, Phosphate Buffer (pH 6.8 & 7.4) | Water with triethylamine (B128534) (pH 3.0) |
| Linearity Range | 5-15 µg/ml | 1-50 µg/ml | 10-40 µg/ml |
| LOD | 0.528 µg/ml | Not specified | 321 ng/ml |
| LOQ | 1.76 µg/ml | Not specified | 973 ng/ml |
| Reference | rjptonline.org | oarjpublication.com | innovareacademics.in |
Spectrofluorimetry offers a sensitive alternative for Mebeverine determination. One established method is based on the quenching effect that Mebeverine has on the native fluorescence of the dye Eosin Y. rsc.orgrsc.org In the presence of an acetate buffer, Mebeverine forms an ion-pair associate with Eosin Y, which leads to a measurable decrease in the dye's fluorescence intensity. rsc.orgresearchgate.net The reaction is typically monitored by exciting the complex at approximately 390 nm and measuring the emission at 540 nm. rsc.orgrsc.org This quenching is proportional to the concentration of the drug over a specific range. rsc.org Another approach involves measuring the native fluorescence of Mebeverine itself in 0.1 N sulphuric acid, with excitation at 290 nm and emission measured at 360 nm. researchgate.netresearchgate.net
| Method Type | Principle | Excitation (λex) | Emission (λem) | Linearity Range | Reference |
| Eosin Y Complex | Fluorescence Quenching | 390 nm | 540 nm | 0.2–3.5 µg/ml | rsc.orgrsc.org |
| Native Fluorescence | Native Drug Fluorescence | 290 nm | 360 nm | Not Specified | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both the structural elucidation and quantitative analysis of Mebeverine HCl. research-nexus.netijpra.com As a primary ratio method, quantitative NMR (qNMR) is highly suitable for determining the purity and assay of drug substances without the need for an identical reference standard of the analyte. researchgate.netlgcstandards.com
For quantitative ¹H-NMR analysis, Mebeverine HCl is typically dissolved in a deuterated solvent like chloroform (B151607) (CDCl₃). lgcstandards.com An internal standard, such as methyl 3,5-dinitrobenzoate (B1224709) or hexamine, is added in a known quantity. researchgate.netlgcstandards.com The concentration of Mebeverine is then calculated by comparing the integral of a specific, well-resolved signal from the Mebeverine molecule to the integral of a known signal from the internal standard. researchgate.net
Furthermore, ¹³C-NMR spectroscopy provides detailed structural information, enabling the clear distinction between different types of carbon atoms within the molecule, such as O-methyl and nuclear N-methyl groups, which resonate in distinct chemical shift ranges. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical technique for identifying functional groups and characterizing the molecular structure of Mebeverine HCl. ijpar.com In pharmaceutical research, it is particularly valuable for studying the compatibility of the drug with various excipients and polymers in formulations. ymerdigital.comrjpbcs.com
The primary application involves comparing the FTIR spectrum of pure Mebeverine HCl with the spectra of its physical mixtures with polymers like Ethyl cellulose (B213188) or Hydroxypropyl methylcellulose (B11928114) (HPMC). ymerdigital.comresearchgate.net The absence of new peaks or significant shifts in the characteristic peaks of Mebeverine in the formulation's spectrum provides clear evidence that no chemical interaction has occurred between the drug and the polymer. ymerdigital.com This confirms the stability of the drug within the formulation. ymerdigital.comrjpbcs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantification
Potentiometric Determination Methods
Potentiometric methods, specifically those using ion-selective electrodes (ISEs), have been developed as a simple, cost-effective, and efficient alternative for the determination of Mebeverine HCl. rsc.orgrsc.org These sensors are designed to exhibit a selective response to the Mebeverine cation in a sample solution.
The fabrication of these sensors typically involves incorporating an ionophore into a polymeric matrix, most commonly polyvinyl chloride (PVC). rsc.orgmdpi.com The ionophore is a substance that selectively binds to the target ion (Mebeverine). Various ionophores have been successfully utilized, including α, β, and γ-cyclodextrins, which form host-guest inclusion complexes with the drug. rsc.orgnih.govresearchgate.net The sensor membrane is plasticized with an agent like di-octyl phthalate (B1215562) (DOP) or o-nitrophenyloctylether (o-NPOE) to ensure proper mobility of the components. rsc.orgelectrochemsci.org
The performance of these sensors is characterized by several parameters, including a wide linear concentration range, a Nernstian or near-Nernstian slope, a low limit of detection, and high selectivity over common inorganic and organic interfering ions. rsc.orgelectrochemsci.org Research has shown that sensors based on β-cyclodextrin often exhibit superior performance. rsc.orgnih.gov
| Sensor Composition | Linear Range (M) | Slope (mV/decade) | LOD (M) | Optimal pH | Reference |
| β-Cyclodextrin / PVC / DOP | 1.0 x 10⁻⁶ to 1.0 x 10⁻² | -58.70 | 4.50 x 10⁻⁷ | 6.0 - 8.0 | rsc.orgnih.gov |
| β-Cyclodextrin / Carbon Paste / o-NPOE | Not Specified | 58.80 | Not Specified | 1.5 - 8.0 | electrochemsci.org |
| Mebeverine-phosphotungstate / PVC / o-NPOE | 1.0 x 10⁻⁸ to 1.0 x 10⁻² | -29.43 | Not Specified | Not Specified | mdpi.com |
Host-Guest Inclusion Complexes in Sensor Design
The principle of host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule through non-covalent interactions, has been effectively harnessed to develop sophisticated sensors for the detection of mebeverine. nih.govrsc.org This approach relies on the formation of stable inclusion complexes, a fundamental concept in supramolecular chemistry. nih.govresearchgate.net The design of these sensors often involves integrating specific host molecules into an electrochemical platform, which can then generate a measurable signal upon complexation with the mebeverine guest molecule.
Cyclodextrins (CDs), which are toroidal-shaped oligosaccharides, are prominent host molecules used in this context. rsc.orgresearchgate.net They possess a hydrophobic inner cavity and a hydrophilic outer surface, a unique structure that allows them to encapsulate non-polar guest molecules, like mebeverine, within their cavity in aqueous environments. rsc.orgresearchgate.net This encapsulation leads to the formation of a host-guest inclusion complex, which is the cornerstone of the sensor's recognition mechanism. nih.govrsc.org
Research has focused on creating potentiometric ion-selective electrodes (ISEs) for mebeverine analysis. nih.govnih.gov These sensors typically feature a polyvinyl chloride (PVC) polymeric matrix plasticized with an agent such as di-octyl phthalate (DOP). nih.govrsc.orgresearchgate.net The key sensing component is the ionophore, a molecule that selectively binds the target ion. In this application, cyclodextrins (alpha-CD, beta-CD, and gamma-CD) have been employed as highly effective ionophores for mebeverine. nih.govnih.govresearchgate.net
To enhance sensor performance, an ion-pair association is often formed. For instance, mebeverine hydrochloride can be reacted with sodium tetraphenylborate (B1193919) (Na-TPB) to create a mebeverine-tetraphenylborate (MBV-TPB) ion pair. nih.govrsc.org This lipophilic ion pair, along with the chosen cyclodextrin (B1172386) ionophore, is then embedded into the PVC membrane. rsc.org The cyclodextrin modulates the sensor's response by forming an inclusion complex with the mebeverine cation. rsc.org
Comparative studies have been conducted to determine the optimal cyclodextrin for mebeverine detection. nih.govresearchgate.net Three distinct sensors, each incorporating α-CD, β-CD, or γ-CD as the ionophore, were fabricated and their electrochemical responses evaluated. nih.gov The results consistently demonstrated that the sensor based on β-cyclodextrin exhibited superior analytical performance. nih.govnih.govresearchgate.net The β-CD sensor provided a wider concentration range, a lower limit of detection, and a response slope closer to the theoretical Nernstian value compared to the α-CD and γ-CD based sensors. nih.govresearchgate.net This enhanced selectivity and sensitivity are attributed to the ideal fit between the size of the mebeverine molecule and the dimensions of the β-cyclodextrin cavity, leading to a more stable host-guest complex. nih.gov
The experimental findings are further supported by computational molecular docking studies. nih.govnih.gov These theoretical investigations model the interaction between mebeverine and the different cyclodextrins at a molecular level, confirming that β-cyclodextrin provides the most favorable binding energy and structural conformation for complexation. nih.gov
The performance characteristics of these cyclodextrin-based potentiometric sensors for mebeverine are summarized in the table below. The data highlights the superior performance of the β-CD modified sensor.
Table 1: Performance Characteristics of Cyclodextrin-Based Potentiometric Sensors for Mebeverine
| Parameter | Sensor I (α-CD) | Sensor II (β-CD) | Sensor III (γ-CD) |
| Concentration Range (M) | 1 x 10⁻⁵ to 1 x 10⁻² | 1 x 10⁻⁶ to 1 x 10⁻² | 1 x 10⁻⁵ to 1 x 10⁻² |
| Slope (mV/decade) | -54.4 | -58.7 | -51.3 |
| Limit of Detection (M) | 7.3 x 10⁻⁶ | 4.5 x 10⁻⁷ | 6.3 x 10⁻⁶ |
| Correlation Coefficient | 0.9966 | 0.9995 | 0.9991 |
| Data sourced from a comparative study on potentiometric sensors for mebeverine hydrochloride. researchgate.net |
In addition to PVC membrane electrodes, modified carbon paste electrodes (CPEs) have also been developed using β-cyclodextrin as a recognition element for mebeverine determination. electrochemsci.org These sensors also demonstrate high selectivity, a wide working concentration range, and low detection limits, proving the versatility of the host-guest approach for various sensor formats. electrochemsci.org
Computational and Theoretical Studies on Mebeverine D6 Hydrochloride
Molecular Modeling and Docking Simulations
Molecular modeling and docking are pivotal in predicting the interaction between a ligand, such as mebeverine (B1676125), and a protein receptor at the atomic level. These simulations help to elucidate the binding modes and affinities, providing a rational basis for the drug's mechanism of action.
Molecular docking studies have been employed to predict the binding affinity of mebeverine with various protein targets implicated in gastrointestinal disorders and other conditions. The binding energy, typically expressed in kcal/mol, is a key metric from these simulations, with lower values indicating a more favorable and stable interaction.
One study investigated the docking of mebeverine against several proteins associated with gastrointestinal diseases. The results highlighted a particularly strong binding affinity for the protein associated with irritable bowel syndrome (PDB ID: 4Z9G). ymerdigital.com Further research has explored mebeverine's interactions with other relevant biological targets, including muscarinic receptors and inflammatory proteins. mdpi.comresearchgate.net For instance, docking simulations against the M2 and M3 muscarinic receptors, which play a role in smooth muscle contraction, have been performed to understand mebeverine's anticholinergic effects. mdpi.com Additionally, interactions with penicillin-binding proteins of bacterial strains like S. aureus have been computationally modeled. banglajol.infobdpsjournal.org
Interactive Data Table: Predicted Binding Affinities of Mebeverine with Various Protein Targets Note: The following data is compiled from multiple independent computational studies. Direct comparison of binding energies between different studies should be approached with caution due to variations in computational methods and software.
| Target Protein | PDB ID | Associated Condition/Function | Predicted Binding Energy (kcal/mol) | Reference(s) |
| Irritable Bowel Syndrome Target | 4Z9G | Irritable Bowel Syndrome | -10.0 | ymerdigital.com |
| Crohn's Disease Target | 3TGX | Crohn's Disease | Not specified in text | ymerdigital.com |
| Inflammatory Bowel Disease Target | 5MXA | Inflammatory Bowel Disease | Not specified in text | ymerdigital.com |
| Peptic Ulcer Disease Target | 6NRY | Peptic Ulcer Disease | Not specified in text | ymerdigital.com |
| Muscarinic M2 Receptor | Modelled | Smooth Muscle Contraction | Not specified in text | mdpi.com |
| Muscarinic M3 Receptor | Modelled | Smooth Muscle Contraction | Not specified in text | mdpi.com |
| Interleukin-1β | Modelled | Inflammation | Not specified in text | mdpi.com |
| Penicillin Binding Protein 2a | 1VQQ | Bacterial Cell Wall Synthesis | -6.1727 to -5.42268 | banglajol.infobdpsjournal.org |
| UDP-N-acetylglucosamine 1-carboxyvinyltransferase | 2YVW | Bacterial Peptidoglycan Synthesis | -8.20542 to -4.6481 | banglajol.infobdpsjournal.org |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4AGD | Angiogenesis | -6.80 | mdpi.com |
Beyond just predicting binding affinity, docking simulations reveal the specific types of interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For mebeverine docked into the active site of the 4Z9G protein, key interactions were identified with the amino acid residues GLY273, ALA277, and ASN283, with hydrogen bond formation being a significant contributor to the stable binding conformation. ymerdigital.com In another computational study, mebeverine was docked with cyclodextrins, where strong binding affinity and van der Waals forces were observed, particularly with β-cyclodextrin. nih.govrsc.org
In silico tools can be used to predict the biological activity spectra of compounds. While specific "PASS Online" results for mebeverine are not detailed in the reviewed literature, related studies on mebeverine precursors have utilized computational predictions to assess properties like oral bioavailability and toxicity (LD50). nih.gov For these precursors, a bioavailability score of 0.55 was calculated, suggesting good potential for oral absorption, and the predicted LD50 values ranged from 241 mg/kg to 2500 mg/kg. nih.gov These types of predictions are valuable in the early stages of drug discovery to forecast a compound's likely pharmacodynamic behavior. nih.govresearchgate.netnih.gov
Ligand-Protein Interaction Analysis
Quantum Chemical Calculations (e.g., DFT/B3LYP)
Quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional, are used to investigate the intrinsic electronic properties of a molecule. ymerdigital.commdpi.commdpi.comelectrochemsci.org These calculations provide a deeper understanding of the molecule's stability, reactivity, and conformational preferences.
The three-dimensional shape or conformation of a molecule is crucial for its ability to bind to a receptor. Quantum chemical methods can be used to determine the most stable conformer of a molecule by calculating the energy of different spatial arrangements. For derivatives of mebeverine, partial conformational analysis has been conducted to identify the most stable geometric structures. mdpi.com The geometry of mebeverine has been optimized using methods like DFT at the B3LYP/6-311G(d,p) level of theory to find the local minimum on the potential energy surface, ensuring a stable structural model for further calculations. mdpi.comresearchgate.net
The electronic structure of mebeverine has been characterized by examining its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. ymerdigital.com
Studies have reported the HOMO and LUMO energies for mebeverine, with one study calculating them to be -1.08 eV and -5.49 eV, respectively, resulting in an energy gap of 4.41 eV. ymerdigital.com Another study, using a different basis set, also calculated these and other quantum chemical descriptors. mdpi.com The distribution of these orbitals indicates the likely regions for nucleophilic and electrophilic attack. mdpi.com The Molecular Electrostatic Potential (MEP) map, another output of these calculations, visually represents the electron density distribution and helps in identifying regions of the molecule that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. ymerdigital.comresearchgate.net
Interactive Data Table: Quantum Chemical Properties of Mebeverine Note: Values can differ based on the computational method and basis set used in the calculations.
| Quantum Chemical Parameter | Description | Calculated Value | Reference(s) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -1.08 eV | ymerdigital.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.49 eV | ymerdigital.com |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.41 eV | ymerdigital.com |
| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons | Calculated from HOMO/LUMO | mdpi.commdpi.com |
| Chemical Potential (Pi) | The negative of electronegativity | Calculated from HOMO/LUMO | mdpi.commdpi.com |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution | Calculated from HOMO/LUMO | mdpi.commdpi.com |
| Chemical Softness (σ) | The reciprocal of chemical hardness | Calculated from HOMO/LUMO | mdpi.commdpi.com |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow | Calculated from HOMO/LUMO | mdpi.com |
Spectroscopic Property Simulations (e.g., UV-Vis)
Detailed simulations of the UV-Vis spectrum for mebeverine are not widely published; however, its electronic properties have been elucidated through quantum mechanical modeling, specifically Density Functional Theory (DFT). DFT calculations, such as those at the B3LYP/6-31G(d) level, provide insight into the molecule's electronic structure, which governs its spectroscopic behavior.
These studies have identified the localization of the Highest Occupied Molecular Orbital (HOMO) on the veratric acid ester portion of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the methoxyphenyl ring. This separation suggests the potential for charge-transfer excitations when the molecule is irradiated with UV light. The energy gap between the HOMO and LUMO is a key determinant of the wavelength of maximum absorption in a UV-Vis spectrum. Further analysis through Natural Bond Orbital (NBO) calculations has revealed significant hyperconjugation involving the lone pairs of the tertiary nitrogen atom, which also influences the electronic environment and, consequently, the spectroscopic properties of the molecule. DFT has also been employed to optimize the geometry of mebeverine analogs and to understand the interaction between mebeverine and other molecules or surfaces, such as copper ions, which can inform its electrochemical and binding characteristics. mdpi.comresearch-nexus.net
In Silico Pharmacokinetic and Metabolic Prediction
In silico tools are instrumental in the early stages of drug discovery for predicting the pharmacokinetic profile of a compound, thereby reducing the reliance on extensive animal testing. nih.gov
The ADME profile of mebeverine and its analogs has been investigated using various computational tools, including SwissADME and ProTox-II. nih.govmdpi.com These platforms predict key physicochemical and pharmacokinetic properties based on the molecule's structure. For mebeverine precursors and derivatives, these predictions have been crucial in gauging their potential as orally active drugs. nih.govresearchgate.net
Studies on novel mebeverine analogs have shown that these compounds generally exhibit favorable drug-like properties. mdpi.comresearchgate.net For instance, in silico analyses have predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier for certain derivatives. nih.govmdpi.com Furthermore, parameters such as water solubility, skin permeability (Log Kp), and a bioavailability score of 0.55 confirm their potential as orally bioavailable substances. nih.govmdpi.com
The interaction with cytochrome P450 (CYP) enzymes, which is critical for drug metabolism and potential drug-drug interactions, is also a key component of in silico ADME prediction. mdpi.commdpi.com Computational models can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com
Table 1: Predicted ADME Properties for Mebeverine Analogs
| Parameter | Predicted Outcome for Analogs | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Important for assessing potential central nervous system effects. nih.gov |
| Bioavailability Score | 0.55 | Suggests good oral bioavailability. nih.gov |
| CYP Inhibition | Inhibition predicted for several isoforms (e.g., CYP2C9, CYP2D6) | Highlights potential for drug-drug interactions. mdpi.com |
| Skin Permeability (Log Kp) | Good (-5.80 to -5.12 cm/s) | Indicates potential for transdermal absorption. mdpi.com |
Mebeverine undergoes rapid and extensive metabolism following oral administration. The primary metabolic step is the complete hydrolysis of the ester bond, a reaction mediated by esterases. This cleavage yields two main initial metabolites: Veratric Acid and Mebeverine Alcohol.
Following this initial hydrolysis, the metabolites undergo further biotransformation:
Veratric Acid is subject to O-demethylation, resulting in the formation of vanillic acid and isovanillic acid.
Mebeverine Alcohol can be O-demethylated to form its corresponding phenolic derivative.
While specific in silico studies dedicated to predicting these exact pathways for mebeverine from scratch are not prominent in the literature, the known metabolic fate provides a clear benchmark for computational models. Modern metabolite prediction software utilizes libraries of known biotransformations and models of key metabolic enzymes (like CYPs and esterases) to forecast the likely metabolic products of a parent drug. The experimentally confirmed pathway for mebeverine, involving ester hydrolysis and subsequent demethylation, represents a classic metabolic route that such predictive software is designed to identify.
Absorption, Distribution, Metabolism, Excretion (ADME) Modeling
Structure-Activity Relationship (SAR) Studies (Theoretical)
Theoretical Structure-Activity Relationship (SAR) studies, primarily through molecular docking simulations, have been employed to understand how mebeverine and its analogs interact with biological targets and to rationalize their observed biological activities. mdpi.comnih.gov These computational techniques provide insights into the binding modes and affinities of ligands with specific proteins, which can guide the design of more potent and selective molecules. nih.govresearchgate.net
For example, molecular docking studies have been conducted to explore the interaction of novel mebeverine derivatives with targets such as muscarinic receptors and interleukin-β, helping to explain their spasmolytic and anti-inflammatory effects. mdpi.comresearchgate.net The calculated binding energies (often expressed as Gibbs free energy, ΔG) from these simulations can be correlated with experimentally determined activities. A lower, more negative binding energy typically suggests a more stable ligand-receptor complex and potentially higher biological activity.
In one such study, a series of new mebeverine analogs were synthesized and evaluated for their spasmolytic effects. mdpi.com Molecular docking simulations were then performed to understand the mechanism of action, revealing that the most active compounds could effectively bind to key biological targets. mdpi.comresearchgate.net This integration of computational prediction and experimental validation is a cornerstone of modern drug design.
Table 2: Example of Theoretical SAR Data for Mebeverine Analogs
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Observed Activity |
|---|---|---|---|
| Mebeverine Analog 3 | Muscarinic M2 Receptor | -7.5 | High Spasmolytic Activity mdpi.com |
| Mebeverine Analog 4a | Muscarinic M2 Receptor | -8.2 | Very High Spasmolytic Activity mdpi.com |
| Mebeverine Analog 4b | Muscarinic M2 Receptor | -8.0 | High Spasmolytic Activity mdpi.com |
Future Directions and Research Gaps in Mebeverine D6 Hydrochloride Research
Exploration of Undiscovered Mechanistic Pathways
While Mebeverine (B1676125) is known to act directly on the smooth muscle of the gastrointestinal tract, its exact mechanism of action is not fully understood. wikipedia.orgncats.io It is believed to have a multifaceted effect, potentially involving the reduction of ion channel permeability, inhibition of noradrenaline reuptake, and a local anesthetic effect. ncats.io It may also interact with calcium channels and muscarinic receptors. wikipedia.org
Future research will likely delve deeper into these and other potential pathways. The aim is to move beyond the current understanding of its direct musculotropic action to uncover more subtle and complex interactions at the molecular level. nps.org.au This could involve investigating its effects on various signaling cascades and receptor systems within the gut, potentially revealing new therapeutic targets.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate quantification of Mebeverine and its metabolites is crucial for pharmacokinetic and metabolic studies. Several analytical methods, including high-performance liquid chromatography (HPLC), have been developed for this purpose. cognizancejournal.comnih.govwalshmedicalmedia.comijrpr.com Recent advancements have focused on creating more straightforward, sensitive, and rapid RP-HPLC methods for the detection and quantification of Mebeverine hydrochloride. cognizancejournal.com
A significant area for future development is the creation of analytical techniques with even greater sensitivity and specificity, particularly for Mebeverine D6 Hydrochloride. This will be essential for detailed pharmacokinetic studies and for understanding the metabolic fate of this deuterated analog. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are likely to play a more prominent role, offering the ability to detect and quantify the parent drug and its metabolites at very low concentrations. nih.gov
Advanced Computational Modeling for Deeper Mechanistic Understanding
In silico tools and computational modeling are becoming increasingly important in drug discovery and development. nih.gov Molecular docking simulations have already been used to investigate the binding of Mebeverine analogs to various receptors, providing insights into their potential mechanisms of action. mdpi.comnih.gov These studies have suggested that Mebeverine derivatives may bind to muscarinic receptors and interleukin-β, indicating a potential for anti-inflammatory effects in addition to their spasmolytic activity. mdpi.comnih.gov
Future computational research could expand on this by:
Predicting the pharmacodynamic profiles of new Mebeverine analogs. nih.gov
Simulating the interaction of Mebeverine and its analogs with a wider range of biological targets , including different ion channels and enzymes. rowan.edu
Developing more accurate models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
These computational approaches, when integrated with experimental data, can accelerate the discovery of new drug candidates with improved pharmacological profiles. mdpi.com
Role of Deuterated Analogs in Future Mechanistic and Metabolic Research
The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), is a valuable tool in pharmaceutical research. wikipedia.org This substitution can significantly alter the metabolic rate of a drug, often leading to a longer half-life and improved pharmacokinetic profile. wikipedia.orgnih.gov The C-D bond is stronger than the C-H bond, making it more resistant to metabolic cleavage, particularly by cytochrome P450 enzymes. cdnsciencepub.comresearchgate.net
Mebeverine D6 Hydrochloride, as a deuterated analog of Mebeverine, holds significant promise for future research. Studies involving this compound can help to:
Elucidate the metabolic pathways of Mebeverine by identifying the sites of metabolic breakdown.
Investigate the kinetic isotope effect on the drug's metabolism and pharmacokinetics. wikipedia.org
Potentially develop a "deuterium switch" version of Mebeverine , which could offer improved therapeutic properties such as a longer duration of action or a better safety profile. nih.gov
The successful development of other deuterated drugs, such as deutetrabenazine, has paved the way for this approach. nih.gov
Investigation of Mebeverine Precursors and Analogs with Modified Pharmacological Profiles
Recent research has focused on the synthesis and evaluation of novel Mebeverine precursors and analogs. nih.govmdpi.comresearchgate.net The goal is to develop compounds with enhanced spasmolytic activity, improved anti-inflammatory properties, or other beneficial pharmacological effects. mdpi.comnih.gov
Studies have shown that some new Mebeverine derivatives exhibit better spasmolytic activity than the parent compound. mdpi.comnih.gov Furthermore, some analogs have demonstrated promising anti-inflammatory potential, suggesting a dual-action approach for treating conditions like irritable bowel syndrome (IBS). mdpi.comnih.gov
Future research in this area will likely involve:
Synthesizing a wider range of analogs with diverse structural modifications.
Conducting comprehensive in vitro and ex vivo testing to screen for desired pharmacological activities. nih.gov
Performing preclinical and eventually clinical studies on the most promising candidates to establish their efficacy and safety. mdpi.comnih.gov
This line of inquiry could lead to the development of next-generation antispasmodic agents with superior therapeutic profiles.
Q & A
Basic Research Questions
Q. What analytical methods are commonly validated for quantifying mebeverine hydrochloride in pharmaceutical formulations?
- Answer : Validated methods include UV spectrophotometry (λmax 263–266 nm) , reversed-phase HPLC (RP-HPLC) with C18 columns and mobile phases like methanol:phosphate buffer (pH 3.5–4.5) , and ion-association spectrophotometry using bromocresol green . Key validation parameters per ICH guidelines include linearity (1–20 µg/mL), precision (RSD <2%), and recovery (98–102%) .
Q. How do researchers address stability challenges during method development for mebeverine hydrochloride?
- Answer : Stress degradation studies under acidic, alkaline, oxidative, and thermal conditions are conducted to validate stability-indicating methods. For example, UPLC methods with BEH C18 columns can resolve degradation products formed under 0.1M HCl or 3% H2O2 . Stability is assessed via peak purity and mass balance (98–101%) .
Q. What pharmacological mechanisms underpin mebeverine hydrochloride’s antispasmodic activity?
- Answer : Mebeverine acts as a musculotropic agent, inhibiting phosphodiesterase and reducing intracellular calcium influx in smooth muscle cells. Its primary metabolite, mebeverine alcohol, contributes to prolonged activity via β-adrenergic receptor modulation .
Advanced Research Questions
Q. How can researchers optimize chiral separation of mebeverine hydrochloride enantiomers for pharmacokinetic studies?
- Answer : Chiral RP-HPLC using amylose-based columns (e.g., Chiralpak AD-H) with mobile phases like n-hexane:ethanol:diethylamine (80:20:0.1 v/v) achieves baseline resolution (Rs >2.0). Detection at 220 nm and validation of enantiomeric purity (>99.5%) are critical .
Q. What strategies resolve contradictions in pharmacokinetic data from different analytical techniques (e.g., UV vs. HPLC)?
- Answer : Cross-validation using spiked biological matrices (serum/urine) and statistical tests (e.g., Bland-Altman analysis) identify technique-specific biases. For instance, electrochemical sensors (AgNP-modified electrodes) show higher sensitivity (LOD 0.01 µg/mL) compared to UV (LOD 0.1 µg/mL) but require matrix effect correction .
Q. How are deuterated analogs (e.g., D6 hydrochloride) utilized in mass spectrometry-based metabolite profiling?
- Answer : D6-labeled mebeverine serves as an internal standard to correct for ion suppression/enhancement in LC-MS/MS. It improves quantification accuracy of metabolites like O-desmethyl mebeverine acid in hepatic microsomal studies . Chromatographic separation uses Acquity UPLC BEH C18 columns with 0.1% formic acid in acetonitrile:water gradients .
Q. What experimental designs improve formulation stability for rectal administration of mebeverine hydrochloride?
- Answer : In situ gelling systems with mucoadhesive polymers (e.g., polycarbophil) enhance rectal retention. Accelerated stability testing (40°C/75% RH) over 6 months confirms drug content (>95%) and viscosity retention . Rheological studies using Brookfield viscometers ensure shear-thinning behavior suitable for syringeability .
Q. How do researchers validate electrochemical sensors for mebeverine detection in complex biological matrices?
- Answer : Molecularly imprinted polymers (MIPs) with silver nanoparticles are optimized via multivariate analysis (e.g., central composite design). Parameters like pH (6.5–7.5) and polymerization time (12–24 hrs) are tuned to achieve selectivity (no cross-reactivity with chlordiazepoxide) and sensitivity (LOD 0.005 µg/mL) .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies between techniques (e.g., HPLC vs. spectrophotometry) require matrix-matched calibration and recovery studies to identify interference sources (e.g., excipients like lactose) .
- Isotope-Labeled Standards : D6 hydrochloride’s molecular weight (472.0 g/mol vs. 466.0 g/mol for non-deuterated) must be accounted for in MS quantification to avoid m/z overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
